1-Benzyl-3-bromo-1H-pyrazole
Description
Significance of Pyrazole (B372694) Core in Modern Organic and Medicinal Chemistry Research
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. vulcanchem.comchemshuttle.combldpharm.com Its prevalence in medicinal chemistry is particularly noteworthy, with pyrazole derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. bldpharm.com The structural versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, bioavailability, and target specificity. bldpharm.comeurjchem.com This adaptability has made the pyrazole scaffold a frequent choice in the design of enzyme inhibitors and receptor-targeting ligands. eurjchem.com
Overview of the Structural Features of 1-Benzyl-3-bromo-1H-pyrazole for Academic Inquiry
This compound is a derivative of the pyrazole core, characterized by the presence of a benzyl (B1604629) group at the N1 position and a bromine atom at the C3 position. This specific substitution pattern endows the molecule with a unique combination of steric and electronic properties that are of significant interest for chemical synthesis and academic investigation. The benzyl group, a bulky and lipophilic substituent, can influence the molecule's solubility and its interactions with biological targets through hydrophobic interactions. The bromine atom at the C3 position is a key functional handle, serving as a reactive site for a variety of cross-coupling reactions, which allows for the introduction of diverse molecular fragments. vulcanchem.comnih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1260778-36-6 | bldpharm.com |
| Molecular Formula | C₁₀H₉BrN₂ | |
| Molecular Weight | 237.1 g/mol | |
| Appearance | Solid | N/A |
| Storage Temperature | 2-8°C | N/A |
Note: Some physical properties like melting point and boiling point are not consistently reported across public sources and are therefore omitted.
Research Landscape and Academic Importance of Substituted Pyrazoles as Building Blocks
Substituted pyrazoles, such as this compound, are highly valued as building blocks in organic synthesis. vulcanchem.comchemshuttle.combldpharm.com The ability to functionalize the pyrazole ring at different positions through regioselective reactions provides a powerful platform for the construction of complex molecular architectures. acs.orgsci-hub.stktu.edu Brominated pyrazoles, in particular, are versatile intermediates. The carbon-bromine bond can readily participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govktu.edu This reactivity is fundamental to the synthesis of libraries of compounds for drug discovery and materials science research. chemshuttle.comchemimpex.com The academic importance of these building blocks lies in their ability to facilitate the exploration of new chemical space and the development of novel compounds with tailored properties. acs.org
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3-bromopyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZIWRVCENAKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260778-36-6 | |
| Record name | 1-benzyl-3-bromo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1 Benzyl 3 Bromo 1h Pyrazole and Its Analogues
N-Alkylation Strategies of Pyrazoles with Benzyl (B1604629) Halides
The direct N-alkylation of a pre-formed pyrazole (B372694) ring with a benzyl halide is a common and effective method for the synthesis of N-benzylpyrazoles. This approach involves the reaction of a pyrazole with a benzyl halide, typically in the presence of a base.
Mechanistic Pathways of N1-Benzylation
The N-alkylation of pyrazoles with benzyl halides generally proceeds through a nucleophilic substitution reaction. The pyrazole, acting as a nucleophile, attacks the electrophilic carbon of the benzyl halide. The reaction is typically facilitated by a base, which deprotonates the pyrazole to form a more nucleophilic pyrazolate anion.
The proposed mechanism for the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates involves the initial protonation of the imidate by an acid catalyst, such as camphorsulfonic acid (CSA). This is followed by ionization to form an acetamide (B32628) and a carbocation. The carbocation is then trapped by the pyrazole, leading to a protonated pyrazole intermediate. This intermediate can then react with another equivalent of the imidate to yield the N-alkylated pyrazole and regenerate the protonated imidate. mdpi.com
Regioselectivity Control in N-Substitution Reactions
A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can potentially occur at either of the two nitrogen atoms (N1 or N2). The position of alkylation is influenced by several factors, including steric hindrance and the electronic nature of the substituents on the pyrazole ring. mdpi.com
Steric effects often play a crucial role, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. mdpi.com For instance, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate, a 2.5:1 ratio of the two possible regioisomers was observed, with the major product resulting from alkylation at the less hindered nitrogen. mdpi.com
Furthermore, the presence of electron-withdrawing groups on the pyrazole ring can influence the regioselectivity of C-H benzylation. These groups can render the Lewis basic nitrogen atom less basic and the C-H bond more acidic, enabling palladium-catalyzed C-H benzylation. acs.orgnih.govacs.orgresearchgate.net
Systematic studies on the N-substitution of 3-substituted pyrazoles have demonstrated that regioselective N1-alkylation can be achieved using potassium carbonate in dimethyl sulfoxide (B87167) (K2CO3-DMSO). acs.org
Influence of Reaction Conditions, Solvents, and Bases on Synthesis Efficiency
The efficiency of N-alkylation reactions is highly dependent on the choice of reaction conditions, including the solvent, base, and temperature. A variety of bases can be employed, such as alkali metal carbonates (e.g., K2CO3, Cs2CO3) and hydrides (e.g., NaH). beilstein-journals.org The choice of base can significantly impact the regioselectivity of the reaction. beilstein-journals.org
The solvent also plays a critical role. For instance, in the acid-catalyzed N-alkylation of pyrazoles with trichloroacetimidates, 1,2-dichloroethane (B1671644) (DCE) was found to be a suitable solvent. mdpi.com The use of ionic liquids has also been explored for the N-alkylation of pyrazoles. researchgate.net
The reaction temperature and duration can also be optimized to improve yields. For example, in the optimization of pyrazole N-alkylation conditions with trichloroacetimidates, shortening the reaction time to 4 hours resulted in little loss of yield. mdpi.com
Table 1: Optimization of Pyrazole N-alkylation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | 1,2-DCE | Reflux | 24 | Trace |
Data sourced from a study on acid-catalyzed N-alkylation of pyrazoles. mdpi.comsemanticscholar.org
Stereochemical Considerations in Benzylation (if applicable to chiral analogues)
When dealing with chiral pyrazole analogues, the stereochemical outcome of the benzylation reaction becomes an important consideration. While the benzylation of an achiral pyrazole with an achiral benzyl halide will result in an achiral product, the situation is different if either the pyrazole or the benzyl halide is chiral.
Although 4-benzyl-1H-pyrazole can exhibit axial chirality in the solid state, the two atropenantiomers can interconvert in solution through rotation around the C(pz)–C(CH2) single bond. nih.gov
Cyclocondensation Reactions for Pyrazole Ring Formation
An alternative to the direct N-alkylation of a pre-formed pyrazole is the construction of the pyrazole ring with the benzyl group already incorporated into one of the precursors. A widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comnih.govjk-sci.com
Hydrazine Derivatives and 1,3-Dicarbonyl Precursors
The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine derivative to form the pyrazole ring. mdpi.comnih.govjk-sci.com This method is a straightforward and rapid way to obtain polysubstituted pyrazoles. nih.gov To synthesize 1-benzyl-3-bromo-1H-pyrazole using this approach, one could envision reacting a 3-bromo-1,3-dicarbonyl compound with benzylhydrazine.
The reaction mechanism typically involves the formation of an imine between one of the carbonyl groups and one of the nitrogen atoms of the hydrazine, followed by the attack of the second nitrogen atom on the other carbonyl group to form a second imine. Subsequent dehydration leads to the formation of the aromatic pyrazole ring. youtube.com
The regioselectivity of this reaction can be an issue when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of two regioisomers. mdpi.com However, in some cases, the reaction conditions can be tuned to favor the formation of one isomer over the other. For example, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in N,N-dimethylacetamide with an acid medium can provide good yields and high regioselectivity. nih.gov
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl halide |
| Benzylhydrazine |
| Camphorsulfonic acid |
| Cesium carbonate |
| Dimethyl sulfoxide |
| N,N-dimethylacetamide |
| Phenethyl trichloroacetimidate |
| Potassium carbonate |
| Sodium hydride |
| Trichloroacetimidate |
| 1,2-dichloroethane |
| 3-Methyl-5-phenyl-1H-pyrazole |
| 4,4,4-trifluoro-1-arylbutan-1,3-dione |
Multi-component Reactions (MCRs) for Accessing Pyrazole Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov This approach is prized for its pot, atom, and step economy (PASE), making it a cornerstone of green chemistry and a powerful tool for building complex molecular libraries. mdpi.comnih.gov For pyrazole synthesis, MCRs offer a convergent and straightforward route to the core heterocyclic structure.
The most common MCR strategy for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov These 1,3-dielectrophiles can be generated in situ from various starting materials, which then react with the hydrazine in a one-pot fashion to yield the pyrazole ring. nih.govbeilstein-journals.org For instance, a three-component reaction can be devised using an aldehyde, a β-ketoester, and a hydrazine to construct polysubstituted pyrazoles. beilstein-journals.org The versatility of MCRs allows for a wide range of substituents to be introduced onto the pyrazole ring by simply varying the initial components, providing a flexible entry point for synthesizing analogues of this compound.
Several catalytic systems have been developed to enhance the efficiency and scope of MCRs for pyrazole synthesis. For example, Yb(PFO)₃ has been used as a mild and effective catalyst for the three-component synthesis of pyrazole-4-carboxylates. beilstein-journals.org The use of water as a solvent and catalysts like ammonium (B1175870) acetate (B1210297) further enhances the environmental friendliness of these protocols.
| Reaction Type | Components | Catalyst/Conditions | Key Advantage |
| Three-component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | High efficiency for pyrazole-4-carboxylates beilstein-journals.org |
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate / Water | Green and straightforward protocol |
| Four-component | 3-methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehydes, Dimedone | Et₂NH / Water | Synthesis of complex pyrazole-dimedone derivatives mdpi.com |
Transition-Metal-Catalyzed Approaches in Pyrazole Synthesis
Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering unparalleled efficiency, selectivity, and functional group tolerance. Palladium, copper, and nickel catalysts are particularly prominent in the construction and functionalization of pyrazole scaffolds.
Palladium catalysts are exceptionally versatile for forming C-N and C-C bonds, which are critical steps in many pyrazole syntheses. One notable application is a four-component coupling reaction to construct the pyrazole ring system in a single step. organic-chemistry.org This method involves the palladium-catalyzed reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org The process is highly regioselective, with the substituent from the terminal alkyne ending up at the 5-position and the group from the aryl iodide at the 3-position. organic-chemistry.org
Palladium catalysis is also extensively used for the N-arylation of pyrazoles, a key step for introducing substituents like the benzyl group at the N1 position. acs.orgresearchgate.net Using ligands such as tBuBrettPhos, palladium catalysts can efficiently couple a wide variety of aryl triflates with pyrazole derivatives to furnish N-arylpyrazoles in high yields. researchgate.net
| Reaction | Catalyst System | Reactants | Product Type | Reference |
| Four-Component Coupling | Palladium Catalyst | Terminal alkyne, Hydrazine, CO, Aryl iodide | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |
| N-Arylation | Pd(OAc)₂ / tBuBrettPhos | Pyrazole, Aryl triflate | N-Arylpyrazoles | researchgate.net |
Copper catalysis provides a cost-effective and powerful alternative to palladium for pyrazole synthesis. Copper-catalyzed methods are particularly useful for oxidative cyclization and N-arylation reactions. rsc.orgacs.org One innovative approach involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. rsc.org This reaction utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process. Interestingly, the reaction outcome can be controlled by the choice of solvent; trisubstituted pyrazoles are formed in ethanol (B145695), while disubstituted pyrazoles are the major product in 1,1,1,3,3,3-hexafluoro-2-propanol. rsc.org
Copper-diamine catalyst systems are also highly effective for the N-arylation of various nitrogen heterocycles, including pyrazoles. acs.org These catalysts can couple pyrazoles with either aryl iodides or aryl bromides, tolerating a wide array of functional groups on both coupling partners. acs.org This methodology is suitable for synthesizing N-benzylated pyrazoles, a core feature of the target compound.
Nickel catalysis has emerged as a robust tool for organic synthesis, particularly for cross-coupling reactions involving less reactive electrophiles like aryl chlorides and for constructing heterocyclic systems. researchgate.net Heterogeneous nickel-based catalysts have been successfully employed in the one-pot, multi-component synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. mdpi.comresearchgate.net These catalysts offer the advantage of being reusable for multiple cycles without significant loss of activity. mdpi.com
The relevance of nickel catalysis to the synthesis of brominated pyrazoles is significant. Nickel-catalyzed cross-coupling reactions are well-suited for substrates bearing halogen atoms. mdpi.com For instance, nickel can catalyze the C-N cross-coupling of pyrazole-containing nucleophiles with (hetero)aryl chlorides. researchgate.net Furthermore, nickel's ability to cycle through multiple oxidation states (Ni⁰, Niᴵ, Niᴵᴵ, Niᴵᴵᴵ) enables reactions involving radical intermediates, which can be useful in C-H functionalization or coupling with aryl bromides. mdpi.comthieme-connect.de This makes nickel catalysis a promising strategy for the final coupling steps in the synthesis of complex molecules like this compound.
Halogenation Strategies for Bromine Introduction on the Pyrazole Ring
The introduction of a bromine atom onto the pyrazole ring is a critical step in the synthesis of this compound. Direct C-H halogenation is the most atom-economical method for this transformation. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.
A common and effective method for the bromination of pyrazoles is the use of N-halosuccinimides, such as N-bromosuccinimide (NBS). researchgate.net Reactions with NBS can be carried out under mild conditions in various organic solvents like carbon tetrachloride (CCl₄) or even in water, often without the need for a catalyst, to produce 4-halopyrazoles in excellent yields. researchgate.net Other reagents like 1,2-dibromotetrachloroethane (B50365) (DBTCE) can also be used for regioselective halogenation. researchgate.net
For the synthesis of 3-bromopyrazoles specifically, the strategy often involves either the cyclization of a bromine-containing precursor or the direct bromination of a pre-formed pyrazole where other positions are blocked or less reactive. A direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using NXS (X = Br, I, Cl) has been developed as a metal-free protocol to furnish 4-halogenated pyrazole derivatives. beilstein-archives.org While this method targets the C4 position, variations in substrates and conditions can influence regioselectivity. Ring-opening halogenation of fused pyrazole systems, such as pyrazolopyridines, with brominating agents can also yield halogenated scaffolds. nih.gov
| Reagent | Conditions | Position Halogenated | Key Feature | Reference |
| N-Bromosuccinimide (NBS) | CCl₄ or Water | C4 | Mild, catalyst-free, high yields | researchgate.net |
| NXS (X = Br, I, Cl) | DMSO, Room Temp | C4 | Metal-free, broad scope for pyrazol-5-amines | beilstein-archives.org |
| Dibromo-isocyanuric acid (DBI) | HFIP, Room Temp | Ring-opening | Cleavage of N-N bond in pyrazolopyridines | nih.gov |
Optimization of Synthetic Protocols for Enhanced Yield and Purity
Optimizing a synthetic route is essential to maximize the yield and purity of the final product, which is critical for both laboratory-scale research and potential industrial applications. The synthesis of a substituted heterocycle like this compound involves multiple steps, each requiring careful optimization.
Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time. For transition-metal-catalyzed reactions, the ligand choice is paramount. For example, in the palladium-catalyzed N-arylation of pyrazoles, the use of the tBuBrettPhos ligand was found to be crucial for achieving high yields with a variety of aryl triflates. researchgate.net
In the copper-catalyzed synthesis of pyrazoles from β,γ-unsaturated hydrazones, a detailed investigation of solvents revealed a dramatic influence on product selectivity. rsc.org While dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) gave mixtures or low conversions, ethanol was found to provide the desired trisubstituted pyrazole in 83% yield. rsc.org Similarly, for MCRs, optimizing the catalyst loading and reaction conditions is vital. In the synthesis of pyrano[2,3-c]pyrazoles, it was determined that 15 mg of copper oxide nanoparticles in refluxing water provided the optimal conditions. jsynthchem.com
The purification process is also a critical aspect of obtaining a high-purity compound. Techniques such as column chromatography, recrystallization, and distillation are employed to remove impurities, unreacted starting materials, and reaction byproducts. The optimization process is an iterative cycle of adjusting parameters and analyzing the results to achieve the most efficient and clean transformation possible.
Comprehensive Analysis of Chemical Reactivity and Transformations of 1 Benzyl 3 Bromo 1h Pyrazole
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom at the C3 position of the pyrazole (B372694) ring is the primary site for functionalization through various nucleophilic substitution and cross-coupling reactions. These transformations are pivotal for creating a diverse library of pyrazole derivatives.
The introduction of nitrogen-containing functional groups is predominantly achieved via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction enables the formation of C-N bonds between aryl halides and amines. While many studies focus on the C4 position of the pyrazole ring, the C3-bromo position is also a viable substrate for these transformations. Research on unprotected 3-bromo-1H-pyrazoles has demonstrated that they can be effectively coupled with a range of aliphatic, aromatic, and heteroaromatic amines. These reactions are typically facilitated by a palladium precatalyst and a bulky biarylphosphine ligand, such as tBuBrettPhos, under mild conditions. The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is common in these protocols. The successful coupling of various amines to the C3 position of the pyrazole core highlights the versatility of this method for generating diverse aminopyrazole derivatives.
Table 1: Examples of Palladium-Catalyzed Amination of 3-Bromo-1H-pyrazole This table is based on data for the related compound 3-bromo-1H-pyrazole to illustrate the reactivity at the C3 position.
| Amine Nucleophile | Catalyst System | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Aniline | Pd precatalyst / tBuBrettPhos | LiHMDS | 50 | 85 |
| Morpholine | Pd precatalyst / tBuBrettPhos | LiHMDS | 50 | 94 |
| Benzylamine | Pd precatalyst / tBuBrettPhos | LiHMDS | 50 | 75 |
| 4-Fluoroaniline | Pd precatalyst / tBuBrettPhos | LiHMDS | 80 | 72 |
The synthesis of sulfur and oxygen-containing analogues of 1-benzyl-3-bromo-1H-pyrazole can be accomplished through palladium- or copper-catalyzed cross-coupling reactions. These methods, often referred to as Buchwald-Hartwig C-S and C-O coupling reactions, allow for the formation of aryl thioethers and aryl ethers, respectively.
For thiolation, the reaction typically involves a palladium catalyst, a suitable ligand (e.g., dppf or Xantphos), and a base to couple the bromopyrazole with a thiol. This provides access to 3-thioaryl or 3-thioalkyl pyrazole derivatives.
Similarly, alkoxylation reactions involve the coupling of the bromopyrazole with an alcohol or a phenol. These reactions are often catalyzed by either palladium or copper complexes. While palladium catalysis is broadly effective, copper-based systems, reminiscent of the Ullmann condensation, are also frequently used, particularly for C-O bond formation. Specific, high-yielding examples for the direct thiolation or alkoxylation of this compound are not extensively detailed in the reviewed literature, but the general applicability of these methods to other aryl and heteroaryl bromides suggests their feasibility.
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds at the C3 position.
Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming C-C bonds, coupling the bromopyrazole with an organoboron reagent (boronic acid or boronic ester). The reaction is tolerant of a wide range of functional groups and has been successfully applied to nitrogen-rich heterocycles. nih.govnih.gov Studies on the Suzuki-Miyaura coupling of a closely related substrate, 1-benzyl-3-chloroindazole, demonstrate that high yields can be achieved using a palladium catalyst with ligands like SPhos or XPhos. nih.gov This indicates that the N-benzyl pyrazole scaffold is compatible with the conditions required for Suzuki-Miyaura coupling at the C3 position. nih.govnih.gov
Sonogashira Coupling : The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating arylalkyne structures. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org It has been effectively used with other 3-brominated nitrogen heterocycles, such as 3-bromo-2-aminopyridines, to produce 3-alkynyl derivatives in high yields. scirp.org The reaction conditions are generally mild and tolerant of various functional groups, making it a valuable tool for introducing alkynyl moieties onto the pyrazole ring. scirp.orglibretexts.org
Buchwald-Hartwig Coupling : As discussed in section 3.1.1., this reaction is the premier method for C-N bond formation. It is also applicable for C-O and C-S bond formation, as noted in section 3.1.2. Its importance as a named cross-coupling reaction warrants its inclusion here, underscoring its broad utility in functionalizing the C3 position of the pyrazole core with a variety of heteroatom nucleophiles.
Table 2: Overview of Cross-Coupling Reactions at the C3-Position of Bromopyrazoles
| Reaction Name | Coupling Partner | Typical Catalyst | Key Feature |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acids/esters | Pd complex / Phosphine (B1218219) ligand | Forms C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds |
| Sonogashira | Terminal alkynes | Pd complex / Cu(I) co-catalyst | Forms C(sp²)-C(sp) bonds (arylalkynes) |
| Buchwald-Hartwig | Amines, Alcohols, Thiols | Pd complex / Bulky phosphine ligand | Forms C-N, C-O, or C-S bonds |
Functional Group Interconversions on the Benzyl (B1604629) Moiety
The N-benzyl group serves as a stable protecting group for the pyrazole nitrogen but can also be chemically modified or removed. These transformations are useful in multi-step syntheses where the pyrazole N-H may need to be unmasked or the benzyl group altered.
Oxidative cleavage is an effective method for the debenzylation of N-benzyl heterocycles. One established protocol involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO) with oxygen as the oxidant. This method generates a benzylic anion, which then reacts with oxygen to form a peroxy intermediate. This intermediate subsequently breaks down to yield the deprotected N-H pyrazole and benzaldehyde. This reaction has been shown to be effective for N-benzylimidazoles and N-benzylindoles. While the reaction proceeded quickly with 1-benzyl-4-methylpyrazole, it reportedly led to by-products, indicating that substrate-specific optimization may be necessary.
The most common reductive modification of the N-benzyl group is its complete removal via catalytic hydrogenolysis. organicreactions.org This reaction is typically carried out using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. organicreactions.orgresearchgate.net The process involves the cleavage of the N-C bond, yielding the N-H pyrazole and toluene. organicreactions.org Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or tetrahydroxydiboron (B82485) instead of H₂ gas, offers a safer and often milder alternative. researchgate.net
While highly effective, a potential drawback of catalytic hydrogenation is its lack of chemoselectivity; other reducible functional groups in the molecule, such as alkenes, alkynes, or nitro groups, may also be reduced under the reaction conditions. sciforum.net However, recent advancements have identified catalyst systems, such as a mixed Pd/C and niobic acid-on-carbon (Nb₂O₅/C) system, that can facilitate the reaction under milder conditions, potentially improving functional group tolerance. nih.gov
Mechanistic Investigations of Key Organic Reactions
The reactivity of this compound is governed by the interplay of its three key structural components: the aromatic pyrazole core, the C3-bromo substituent, and the N1-benzyl group. Mechanistic studies reveal a diverse chemical behavior, encompassing substitution processes, radical functionalization, and cycloaddition pathways for its synthesis.
The bromine atom at the C3 position of the pyrazole ring is a key site for nucleophilic substitution reactions. While specific kinetic and thermodynamic parameters for this compound are not extensively documented in the literature, the mechanism can be understood from the general principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.
The pyrazole ring is considered an electron-deficient system, which facilitates the attack of nucleophiles. The reaction typically proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the C3 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing character of the pyrazole nitrogens. In the second, faster step, the bromide ion is eliminated, restoring the aromaticity of the pyrazole ring.
The kinetics of these substitution reactions are influenced by several factors:
Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.
Solvent Polarity: Polar aprotic solvents are generally preferred as they can solvate the cation associated with the nucleophile without hydrogen-bonding to the nucleophile itself, thus enhancing its reactivity.
Leaving Group Ability: Bromide is a good leaving group, facilitating the second step of the mechanism.
| Factor | Influence on Substitution Kinetics | Influence on Substitution Thermodynamics |
| Nucleophile | Stronger nucleophiles increase the rate of the initial attack (rate-determining step). | The basicity and bond strength of the new C-Nucleophile bond affect the overall equilibrium position. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally accelerate SNAr reactions. | Solvent effects on the stability of reactants and products can shift the thermodynamic equilibrium. |
| Leaving Group | The C-Br bond is weaker than a C-Cl bond, making bromide a better leaving group and facilitating the elimination step. | The stability of the leaving group anion (Br⁻) contributes to a more favorable (negative) ΔG for the reaction. |
In addition to ionic pathways, this compound can undergo functionalization through radical mechanisms at two principal sites: the pyrazole ring and the benzylic carbon.
Functionalization of the Pyrazole Ring: The direct functionalization of the pyrazole core can occur via radical pathways. For instance, reactions like thiocyanation of pyrazoles can proceed through a mechanism involving a thiocyanate (B1210189) radical (SCN•). beilstein-journals.org This radical, generated from an oxidant and a thiocyanate source, can attack the electron-rich positions of the pyrazole ring. For this compound, the most likely site for such an attack would be the C4 position.
Functionalization of the Benzyl Group: The methylene (B1212753) (-CH₂-) bridge of the benzyl group is particularly susceptible to radical reactions due to the stability of the resulting benzyl radical. masterorganicchemistry.comkhanacademy.org The benzylic C-H bonds are weaker than typical alkyl C-H bonds because the radical formed upon hydrogen abstraction is stabilized by resonance with the adjacent benzene (B151609) ring. masterorganicchemistry.comnih.gov
A common reaction is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). masterorganicchemistry.comyoutube.com The mechanism involves the following steps:
Initiation: Homolytic cleavage of the initiator or Br₂ (present in trace amounts) forms a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic carbon to form HBr and a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (generated from NBS and HBr) to form the brominated product and a new bromine radical.
Termination: Combination of any two radical species.
This selectivity for the benzylic position allows for functionalization of the benzyl group without affecting the pyrazole or phenyl rings. masterorganicchemistry.com
| Reaction Type | Reagents | Site of Functionalization | Mechanism |
| Ring Thiocyanation | NH₄SCN, K₂S₂O₈ | C4 of pyrazole ring | Electrophilic attack by SCN• radical. beilstein-journals.org |
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/AIBN | Benzylic (-CH₂-) carbon | Hydrogen atom abstraction by Br• to form a resonance-stabilized benzyl radical. masterorganicchemistry.comyoutube.com |
| Benzylic Oxidation | KMnO₄ or H₂CrO₄ | Benzylic (-CH₂-) carbon | Oxidation via a radical mechanism to form a carboxylic acid (benzoic acid). masterorganicchemistry.com |
The construction of the substituted pyrazole ring itself is most commonly achieved through [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. tandfonline.commdpi.com This powerful method involves the reaction of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. nih.govbeilstein-journals.org
For the synthesis of a 1,3-disubstituted pyrazole like the target compound, a common strategy involves the reaction of a nitrile imine (the 1,3-dipole) with an appropriate dipolarophile. nih.gov
The key steps in the mechanism are:
In Situ Generation of the 1,3-Dipole: Nitrile imines are transient species and are typically generated in situ. A common method is the dehydrohalogenation of a hydrazonoyl halide (e.g., an N-benzyl benzohydrazonoyl bromide) using a base like triethylamine. orgsyn.org
Concerted Cycloaddition: The generated nitrile imine then undergoes a concerted [3+2] cycloaddition with a dipolarophile. To obtain a 3-bromo-pyrazole, a bromo-substituted dipolarophile can be used. For example, reaction with a bromoalkene can serve as a synthetic equivalent to reacting with an alkyne. nih.gov
Aromatization: The initial cycloaddition often yields a non-aromatic pyrazoline intermediate. If an alkene is used as the dipolarophile, a subsequent oxidation or elimination step is required to form the aromatic pyrazole ring. When a bromoalkene is used, the resulting bromopyrazoline can undergo spontaneous dehydrobromination (elimination of HBr) to yield the stable aromatic pyrazole, which serves as a strong thermodynamic driving force for the reaction. nih.gov
The regioselectivity of the cycloaddition (i.e., which end of the dipole adds to which end of the dipolarophile) is a critical aspect and is controlled by the electronic and steric properties of the substituents on both components. rsc.org
Electrophilic Aromatic Substitution on the Benzyl Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of the phenyl group within the N-benzyl moiety. The feasibility and outcome of such reactions on this compound are dictated by the electronic influence of the pyrazolylmethyl substituent on the benzene ring.
The pyrazole ring, being a nitrogen-containing heterocycle, is inherently electron-withdrawing due to the electronegativity of the nitrogen atoms. orientjchem.org This inductive effect (-I effect) is transmitted through the methylene linker to the phenyl ring. Consequently, the (3-bromo-1H-pyrazol-1-yl)methyl group acts as an electron-withdrawing group (EWG).
This has two major consequences for EAS reactions:
Reactivity (Deactivation): By withdrawing electron density, the substituent deactivates the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. Harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) may be required. wikipedia.org
Directing Effect (Regioselectivity): Electron-withdrawing groups direct incoming electrophiles primarily to the meta position. organicchemistrytutor.comyoutube.com This is because the deactivating effect is felt most strongly at the ortho and para positions, making the meta position the least deactivated and thus the most favorable site for electrophilic attack. organicchemistrytutor.com
Therefore, electrophilic aromatic substitution on the benzyl ring of this compound is expected to occur, yielding predominantly the meta-substituted product.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrobenzyl)-3-bromo-1H-pyrazole |
| Bromination | Br₂, FeBr₃ | 1-(3-Bromobenzyl)-3-bromo-1H-pyrazole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acylbenzyl)-3-bromo-1H-pyrazole |
| Sulfonation | Fuming H₂SO₄ | 3-((3-Bromo-1H-pyrazol-1-yl)methyl)benzenesulfonic acid |
Derivatization and Analog Design Based on the 1 Benzyl 3 Bromo 1h Pyrazole Scaffold
Strategic Design Principles for Modulating Reactivity and Electronic Properties
The reactivity and electronic properties of the 1-benzyl-3-bromo-1H-pyrazole scaffold are primarily dictated by the interplay of substituents on both the pyrazole (B372694) and benzyl (B1604629) rings. The pyrazole ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts distinct electronic features. nih.gov Substituents on the pyrazole ring can significantly modulate its acidity, basicity, and susceptibility to electrophilic or nucleophilic attack. nih.govresearchgate.net
Electron-donating groups (EDGs) on the pyrazole ring increase the electron density, enhancing the nucleophilicity of the ring nitrogens and carbons. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack and increasing the acidity of any N-H protons (in cases of N-unsubstituted pyrazoles). researchgate.net In the case of this compound, the benzyl group at the N1 position and the bromine at the C3 position already set a specific electronic profile. The bromine atom acts as a weak deactivating group via its inductive effect but can participate in resonance.
Further modifications on the benzyl ring can also transmit electronic effects to the pyrazole core. For instance, placing an EDG on the phenyl ring of the benzyl group can increase the electron density on the pyrazole ring, influencing its reactivity in subsequent reactions. This principle is crucial for designing precursors for cross-coupling reactions, where the electronic nature of the C-Br bond is a key factor. The ability to tune these electronic properties is fundamental for creating libraries of compounds with varied biological activities or material characteristics. daneshyari.comresearchgate.net
Synthesis of Novel Pyrazole Analogues via C-Br Functionalization
The bromine atom at the C3 position of this compound is a key handle for introducing a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions. This C-Br bond functionalization is a cornerstone for creating diverse libraries of pyrazole analogues. znaturforsch.com
Common C-C bond-forming reactions include:
Suzuki Coupling: Reacting this compound with boronic acids or esters in the presence of a palladium catalyst and a base to form C-aryl or C-alkyl bonds.
Sonogashira Coupling: The palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Heck Coupling: The reaction with alkenes to form substituted vinylpyrazoles.
Similarly, C-N and C-O bonds can be formed:
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with amines to introduce substituted amino groups at the C3 position.
Buchwald-Hartwig Etherification: Reaction with alcohols or phenols to form ethers.
These reactions provide a powerful toolkit for systematically modifying the scaffold. For example, a study on the synthesis of pyrazole derivatives demonstrated the utility of such cross-coupling reactions to build complex molecules from brominated pyrazole precursors. znaturforsch.com The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in these transformations.
Below is an interactive table summarizing typical C-Br functionalization reactions on a pyrazole scaffold.
| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Resulting Functional Group |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd catalyst, Base | C-C | Aryl/Alkyl |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | C-C | Alkynyl |
| Heck Coupling | Alkene | Pd catalyst, Base | C-C | Vinyl |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | C-N | Amino |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd catalyst | C-C | Cyano |
Regioselective Modifications and their Synthetic Challenges
While the C3-Br bond is the most apparent site for functionalization, achieving regioselective modifications at other positions of the this compound molecule presents significant synthetic challenges. benthamdirect.comingentaconnect.com The pyrazole ring has three carbon atoms (C3, C4, C5) and two nitrogen atoms (N1, N2), each with different intrinsic reactivities. researchgate.net
The C5 position is often the most acidic carbon proton, making it susceptible to deprotonation and subsequent reaction with electrophiles (C-H functionalization). researchgate.netnih.govrsc.org The C4 position is generally the most nucleophilic carbon and is prone to electrophilic aromatic substitution. researchgate.net The presence of the bromine at C3 and the benzyl group at N1 directs the regioselectivity of further substitutions. For instance, electrophilic substitution would be directed to the C4 position.
A major challenge is to achieve selectivity between the C4 and C5 positions or to functionalize the benzyl ring without affecting the pyrazole core. mdpi.com Directing group strategies are often employed to overcome these challenges. For example, a removable directing group can be installed on the pyrazole ring to facilitate a reaction at a specific site, after which the group is cleaved. rsc.org The choice of reaction conditions, such as temperature, base, and catalyst, is crucial for controlling the regiochemical outcome. acs.orgbeilstein-journals.org For instance, kinetically controlled versus thermodynamically controlled conditions can lead to different regioisomers. beilstein-journals.org
Incorporation of this compound into More Complex Molecular Architectures
The functionalized derivatives of this compound serve as versatile building blocks for the synthesis of more complex molecular architectures, including polycyclic heterocyclic systems and pharmacologically active compounds. nih.govnih.govnih.gov The pyrazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov
Starting from a functionalized 3-substituted pyrazole, further reactions can be performed to build additional rings. For example, if an amino group is introduced at the C3 position, it can be used as a nucleophile in a condensation reaction with a 1,3-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine (B1248293) ring system. mdpi.com If a vinyl group is introduced, it can participate in cycloaddition reactions.
The following table provides examples of complex structures that can be synthesized from derivatives of the this compound scaffold.
| Initial Derivative | Subsequent Reaction Type | Resulting Complex Architecture |
| 1-Benzyl-3-amino-1H-pyrazole | Condensation with β-ketoester | Pyrazolo[1,5-a]pyrimidinone |
| 1-Benzyl-3-ethynyl-1H-pyrazole | 1,3-Dipolar Cycloaddition | Fused triazole or isoxazole (B147169) systems |
| 1-Benzyl-3-(2-aminophenyl)-1H-pyrazole | Intramolecular Cyclization | Indolo[1,2-b]pyrazole derivative |
| 1-Benzyl-3-carboxy-1H-pyrazole | Amide coupling followed by cyclization | Fused bicyclic lactams |
These examples highlight the modularity of the scaffold, allowing for the systematic construction of diverse and complex molecules from a common starting material.
Scaffold Hopping and Bioisosteric Replacements (conceptual discussion for pyrazole scaffold)
Scaffold hopping is a powerful strategy in drug design where the core molecular structure (the scaffold) of a known active compound is replaced with a different scaffold, while maintaining similar biological activity. nih.govbhsai.org This is often done to improve properties such as potency, selectivity, or pharmacokinetic profiles, or to find novel intellectual property. bhsai.orgx-mol.net The pyrazole ring is an excellent candidate for both being a replacement scaffold and being replaced itself.
Bioisosteric replacement is a related concept where one functional group or moiety is exchanged for another with similar physical or chemical properties, with the goal of preserving or enhancing biological activity. x-mol.net The pyrazole ring is a common bioisostere for other aromatic rings like benzene (B151609), pyridine, or even other five-membered heterocycles like thiazole (B1198619) or imidazole. morressier.com For example, the pyrazole core in the CB1 antagonist Rimonabant has been successfully replaced with other rings like thiazoles and pyrroles to discover new classes of antagonists. nih.gov
When considering the this compound scaffold, one could conceptually "hop" to other scaffolds such as:
1-Benzyl-3-bromo-1H-imidazole: Changing the nitrogen arrangement.
3-Bromo-1-phenyl-1H-pyrazole: Replacing the benzyl with a phenyl group to alter flexibility.
1-Benzyl-5-bromo-1H-pyrazole: Changing the position of the bromine atom, which would significantly alter the vector and electronics of the functionalization handle.
Indazole (benzo[c]pyrazole): Fusing a benzene ring to the pyrazole core, which acts as a bioisostere for indole. beilstein-journals.org
These conceptual modifications allow chemists to explore a much wider chemical space in the search for new molecules with optimized properties, leveraging the foundational knowledge gained from the original pyrazole scaffold. x-mol.net
Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 3 Bromo 1h Pyrazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of 1-Benzyl-3-bromo-1H-pyrazole, offering profound insights into its atomic framework.
¹H and ¹³C NMR Spectral Analysis for Regiochemistry and Conformation
The ¹H and ¹³C NMR spectra of pyrazole (B372694) derivatives provide a wealth of information regarding the substitution pattern on the pyrazole ring and the conformation of the benzyl (B1604629) group. In a study focused on the synthesis of related tetrahydropyrazolopyridinones, the regiochemistry of substituted 1-benzylpyrazoles was a critical aspect of the investigation. acs.orgnih.gov For a compound like 1-benzyl-3,5-dibromo-1H-pyrazole, a close analog to the title compound, the ¹H NMR spectrum would be expected to show distinct signals for the benzylic protons and the aromatic protons of the benzyl group, as well as a signal for the C4-proton of the pyrazole ring. The chemical shift of this C4-proton would be influenced by the two adjacent bromine atoms.
The ¹³C NMR spectrum would complement this information by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the pyrazole ring, particularly C3 and C5 bearing the bromine atoms, would exhibit characteristic shifts. The regiochemistry of substitution is unequivocally confirmed by these chemical shifts and the observed coupling patterns.
Advanced NMR Techniques (2D-NMR: COSY, HSQC, HMBC, NOESY)
To gain deeper insights and unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the protons within the benzyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for the C4-H of the pyrazole ring would show a direct correlation between the proton at C4 and the carbon atom itself.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This can provide valuable information about the conformation of the molecule, such as the relative orientation of the benzyl group with respect to the pyrazole ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides characteristic fingerprints of the functional groups and molecular vibrations within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. These would include:
Aromatic C-H stretching vibrations from the benzyl group, typically appearing above 3000 cm⁻¹.
C-H stretching vibrations from the pyrazole ring.
C=C and C=N stretching vibrations from the aromatic rings (both benzyl and pyrazole) in the 1600-1450 cm⁻¹ region.
The C-N stretching vibration of the pyrazole ring.
The C-Br stretching vibration, which would appear in the lower frequency region of the spectrum.
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to the FTIR spectrum. The aromatic ring vibrations of the benzyl and pyrazole moieties would give rise to strong Raman signals. The C-Br stretching vibration would also be observable in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a vital tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. The nominal mass of this compound is approximately 236 g/mol , and a high-resolution mass spectrum would confirm its elemental composition.
The fragmentation of pyrazole derivatives under electron impact ionization often involves characteristic pathways. For this compound, key fragmentation steps would likely include:
Loss of the benzyl group (C₇H₇) to give a bromopyrazole radical cation.
Cleavage of the pyrazole ring, potentially with the loss of N₂ or HCN.
Loss of a bromine radical.
In the context of the synthesis of related LIMK inhibitors, RapidFire mass spectrometry was utilized to assess the phosphorylation of cofilin in an enzymatic assay, showcasing the utility of mass spectrometry in biological applications of pyrazole derivatives. acs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification and characterization of synthetic compounds like 1-benzyl-1H-pyrazole derivatives. It provides the high-accuracy mass measurement of a molecule's ionized form, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₀H₉BrN₂. HRMS analysis can confirm this composition by matching the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value.
While specific experimental HRMS data for this compound is not detailed in the reviewed literature, the technique is standard for characterizing this class of compounds. acs.org For instance, studies on other 1-aryl-1H-pyrazole derivatives routinely use HRMS to confirm the structures of newly synthesized molecules. acs.org The expected monoisotopic mass of the neutral molecule C₁₀H₉BrN₂ is approximately 235.9949 Da. Depending on the ionization method used (e.g., Electrospray Ionization - ESI), various adducts can be observed. The table below lists the calculated theoretical m/z values for common adducts of this compound.
Interactive Data Table: Theoretical HRMS Data for C₁₀H₉BrN₂
| Adduct Form | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₁₀H₁₀BrN₂]⁺ | 237.0022 |
| [M+Na]⁺ | [C₁₀H₉BrN₂Na]⁺ | 258.9841 |
| [M+K]⁺ | [C₁₀H₉BrN₂K]⁺ | 274.9580 |
| [M-H]⁻ | [C₁₀H₈BrN₂]⁻ | 234.9876 |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For benzyl-pyrazole derivatives, this technique reveals crucial information about molecular conformation, bond angles, and the spatial arrangement of the pyrazole and benzyl moieties. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives provides significant insight into the expected structural features.
A notable example is Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. In this derivative, the core pyrazole ring's geometry is influenced by its substituents. The benzyl group is significantly rotated out of the plane of the pyrazolopyrimidine moiety in another derivative, 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, giving the molecule an L-shaped conformation. iucr.org This non-planar arrangement is a common feature in such compounds, arising from the steric hindrance between the aromatic rings. researchgate.net
Dihedral angles, which describe the rotation around a chemical bond, are fundamental to understanding the preferred conformation of flexible molecules like benzyl-pyrazoles. The rotation of the benzyl group and any other aryl substituents relative to the central pyrazole ring is a key conformational feature. These angles are determined with high precision from X-ray crystallographic data and indicate the degree of twisting between the planar ring systems.
In the structure of Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate, the pyrazole ring forms a dihedral angle of 88.00 (16)° with the benzyl-substituted phenyl ring. This near-perpendicular orientation minimizes steric repulsion. In contrast, the angle between the pyrazole ring and the C3-substituted bromophenyl ring is only 5.78 (13)°, indicating they are nearly coplanar. Similarly, in 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, the benzyl group is rotated out of the main pyrazolopyrimidine plane by 73.64 (6)°. iucr.org These variations highlight how substitution patterns significantly influence molecular conformation.
Interactive Data Table: Selected Dihedral Angles in 1-Benzyl-pyrazole Derivatives
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Pyrazole | Phenyl (of benzyl) | 88.00 (16) |
| Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | Pyrazole | Bromophenyl | 5.78 (13) |
| 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine iucr.org | Pyrazolopyrimidine | Phenyl (of benzyl) | 73.64 (6) |
The packing of molecules in a crystal lattice is directed by a network of non-covalent intermolecular interactions. In benzyl-pyrazole derivatives, a variety of such forces, including hydrogen bonds, C-H···π interactions, and π-π stacking, are responsible for the formation of the supramolecular architecture. researchgate.netimedpub.com
In the crystal structure of 1-benzyl-4-(methylsulfanyl)-3a,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine, C—H⋯π(ring) interactions are observed, where hydrogen atoms from one molecule interact with the electron-rich phenyl ring of a neighboring molecule. iucr.org This structure also exhibits π–π stacking interactions between parallel phenyl rings, with a centroid-to-centroid distance of 3.8418 (12) Å. iucr.org A Hirshfeld surface analysis of this compound revealed that H⋯H (47.0%), H⋯N/N⋯H (17.6%), and H⋯C/C⋯H (17.0%) contacts are the most significant contributors to the crystal packing. iucr.org
Computational and Theoretical Investigations of 1 Benzyl 3 Bromo 1h Pyrazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict a variety of molecular properties, offering a balance between accuracy and computational cost. scirp.org For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their geometry, electronic distribution, and spectroscopic characteristics. researchgate.net
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For 1-Benzyl-3-bromo-1H-pyrazole, this process involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly used for this purpose. irjweb.comresearchgate.net
The optimization of the this compound structure would likely show that the pyrazole ring is largely planar, a characteristic feature of aromatic heterocyclic systems. The benzyl (B1604629) group, attached to the N1 position, introduces conformational flexibility. The key dihedral angle to consider is the one defined by the plane of the pyrazole ring and the plane of the phenyl ring of the benzyl substituent. Computational analysis would explore the rotational barrier around the N1-CH2 bond to identify the most stable conformation, which is typically a staggered arrangement that minimizes steric hindrance. The C3-Br bond length and the angles around the pyrazole ring would be consistent with those observed in other brominated pyrazole structures.
Table 1: Predicted Geometrical Parameters for a Pyrazole Scaffold Note: This table presents typical, generalized values for a substituted pyrazole ring based on computational studies of similar molecules. Actual values for this compound would require specific calculation.
| Parameter | Bond | Predicted Value (Å) |
| Bond Length | N1-N2 | 1.36 |
| N2-C3 | 1.33 | |
| C3-C4 | 1.41 | |
| C4-C5 | 1.37 | |
| C5-N1 | 1.35 | |
| C3-Br | 1.89 | |
| N1-C(benzyl) | 1.48 |
| Parameter | Angle | Predicted Value (°) |
| Bond Angle | C5-N1-N2 | 112 |
| N1-N2-C3 | 106 | |
| N2-C3-C4 | 111 | |
| C3-C4-C5 | 105 | |
| C4-C5-N1 | 106 |
Electronic Structure Analysis (HOMO-LUMO Energies) and Charge Distribution
The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals are key to predicting chemical behavior. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated in a reaction (a nucleophilic center), while the LUMO is the orbital that is most likely to accept an electron (an electrophilic center). youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrazole and phenyl rings, while the LUMO may have significant contributions from the C-Br bond, indicating a potential site for nucleophilic attack.
Charge distribution analysis, often performed using Mulliken population analysis, calculates the partial atomic charges on each atom in the molecule. researchgate.netscirp.org This provides a map of the electrostatic potential, highlighting electron-rich (negative) and electron-poor (positive) regions. In this compound, the nitrogen atoms of the pyrazole ring are expected to carry negative charges, making them potential sites for interaction with electrophiles. The bromine atom, being highly electronegative, will also have a negative charge, while the carbon atom it is attached to (C3) will be more electropositive.
Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors Note: These values are illustrative and based on DFT studies of similar heterocyclic compounds. scirp.orgnih.gov
| Parameter | Symbol | Typical Calculated Value |
| HOMO Energy | EHOMO | -6.5 eV |
| LUMO Energy | ELUMO | -1.5 eV |
| Energy Gap | ΔE | 5.0 eV |
| Chemical Hardness | η | 2.5 eV |
| Electronegativity | χ | 4.0 eV |
| Electrophilicity Index | ω | 3.2 eV |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman Frequencies)
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.govruc.dk Theoretical predictions for this compound would estimate the chemical shifts for each unique proton and carbon atom. For instance, the protons on the pyrazole ring (H4 and H5) and the benzyl group would have distinct predicted shifts based on their electronic environment. These calculated spectra can be compared with experimental data to confirm the structure. researchgate.netresearchgate.net
IR and Raman Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. nih.gov These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum and the scattering peaks in a Raman spectrum. The theoretical vibrational spectrum for this compound would show characteristic bands for C-H stretching of the aromatic rings, C=C and C=N stretching within the pyrazole ring, and the C-Br stretching frequency, among others. Comparing the calculated frequencies (often scaled by an empirical factor to correct for approximations) with experimental spectra aids in the assignment of vibrational modes.
Molecular Docking Studies (in the context of scaffold-target interaction modeling, not direct biological activity)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug design for modeling how a chemical scaffold might interact with a biological target.
For the this compound scaffold, molecular docking studies would involve computationally placing the molecule into the active site of a selected protein target. The process evaluates numerous possible conformations and orientations of the ligand within the binding site, calculating a "docking score" for each pose, which estimates the binding affinity.
The primary goal of such a study is to understand the potential binding mode of the pyrazole scaffold. It can identify key intermolecular interactions, such as:
Hydrogen bonds: Potentially involving the nitrogen atoms of the pyrazole ring.
Hydrophobic interactions: Involving the benzyl and phenyl rings.
Halogen bonds: The bromine atom at the C3 position could act as a halogen bond donor, interacting with electron-rich atoms in the protein's active site.
These studies provide a structural hypothesis for how this type of scaffold interacts with a target, guiding the design of new molecules with potentially improved binding characteristics.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are essential for elucidating the mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface for a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. scholaris.cacdnsciencepub.com
For reactions involving the this compound scaffold, such as nucleophilic substitution at the C3 position, quantum chemical studies could:
Model the reaction pathway: For example, investigating whether a substitution reaction proceeds via an SNAr (addition-elimination) or another mechanism.
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy of the reaction. A lower activation energy implies a faster reaction rate.
Analyze Transition State Structures: The geometry of the transition state provides critical information about the bond-making and bond-breaking processes that occur during the reaction.
These theoretical investigations can explain observed reactivity and regioselectivity, and predict the feasibility of proposed synthetic routes involving the pyrazole core.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazole Scaffolds (general methodology)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling methodology that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orgrutgers.edu The general methodology does not focus on a single compound but rather on a dataset of related molecules, such as a library of pyrazole derivatives.
The process for building a QSAR model for pyrazole scaffolds generally involves the following steps: drugdesign.org
Data Set Assembly: A collection of pyrazole derivatives with experimentally measured activity (e.g., inhibition constants) is compiled. This dataset is typically divided into a "training set" for building the model and a "test set" for validating it.
Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and properties, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) features. nih.govresearchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the observed activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously assessed. Internal validation (e.g., cross-validation) checks the robustness of the model, while external validation uses the test set to determine how well the model predicts the activity of compounds not used in its creation. wikipedia.org
A validated QSAR model for a pyrazole scaffold can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test in the laboratory.
Molecular Dynamics Simulations for Conformational Landscape Exploration
A hypothetical MD simulation study of this compound would involve defining a force field to describe the interatomic forces, placing the molecule in a simulated solvent box (e.g., water), and running the simulation for a sufficient time to sample a wide range of conformations. The resulting trajectory would then be analyzed to identify the most populated conformational states and the energy barriers between them.
The primary dihedral angle of interest in this molecule is the C-C-N-N angle, which describes the rotation of the benzyl group. Analysis of the simulation trajectory would reveal the preferred values for this angle, corresponding to the lowest energy conformations.
Table 1: Hypothetical Dihedral Angle Analysis from a Molecular Dynamics Simulation of this compound
| Conformational State | Dihedral Angle (C-C-N-N) (degrees) | Relative Population (%) | Potential Energy (kcal/mol) |
|---|---|---|---|
| Conformer A | -90 | 45 | 0.0 |
| Conformer B | 90 | 45 | 0.0 |
| Transition State | 0 | 5 | 3.5 |
| Transition State | 180 | 5 | 3.5 |
This table is generated based on theoretical principles of molecular dynamics simulations and does not represent experimentally verified data for this specific compound.
The data in the hypothetical table suggests that the most stable conformations of this compound would likely feature the benzyl ring oriented perpendicularly to the pyrazole ring (dihedral angles of -90° and 90°). These conformations would be equally populated due to symmetry. The conformations where the two rings are coplanar (dihedral angles of 0° and 180°) would represent higher energy transition states. This preference for a non-planar arrangement is likely due to steric hindrance between the ortho-hydrogens of the benzyl group and the atoms of the pyrazole ring.
By providing a detailed, atomistic view of the molecule's flexibility and preferred shapes, molecular dynamics simulations offer crucial information that complements experimental data and can guide further computational studies, such as molecular docking or quantum mechanics calculations.
Strategic Applications of 1 Benzyl 3 Bromo 1h Pyrazole in Contemporary Chemical Research
Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis
1-Benzyl-3-bromo-1H-pyrazole is recognized as a key building block in organic synthesis. The pyrazole (B372694) ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms, a structure that is a cornerstone in many synthetic endeavors. ccspublishing.org.cn The presence of the bromine atom on the pyrazole ring is particularly significant, as it provides a reactive site for a variety of chemical transformations.
The bromo-substituent allows this compound to participate in numerous cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. This reactivity makes it an essential precursor for synthesizing a wide array of substituted pyrazole derivatives. Methods for creating substituted pyrazoles often involve the cyclocondensation of hydrazines with carbonyl compounds or through 1,3-dipolar cycloaddition reactions. semanticscholar.org However, the functionalization of a pre-formed pyrazole ring, such as this compound, offers a more direct route to specific isomers. Late-stage functionalization of pyrazole rings frequently relies on halogenation followed by transition-metal-catalyzed reactions. researchgate.net
The benzyl (B1604629) group attached to the nitrogen atom serves to protect the N-H group of the pyrazole ring while also influencing the compound's solubility and electronic properties. This strategic placement of functional groups makes this compound a highly adaptable intermediate for constructing complex molecular architectures.
Table 1: Key Synthetic Reactions Involving Bromopyrazole Intermediates
| Reaction Type | Description | Potential Product Class |
|---|---|---|
| Suzuki Coupling | Palladium-catalyzed cross-coupling of the bromo-pyrazole with a boronic acid. | Aryl- or heteroaryl-substituted pyrazoles. |
| Sonogashira Coupling | Palladium-catalyzed reaction between the bromo-pyrazole and a terminal alkyne. | Alkynyl-substituted pyrazoles. |
| Buchwald-Hartwig Amination | Palladium-catalyzed formation of a carbon-nitrogen bond between the bromo-pyrazole and an amine. | Amino-substituted pyrazoles. |
| Nucleophilic Aromatic Substitution | Replacement of the bromine atom by a strong nucleophile. | Functionalized pyrazoles (e.g., with cyano, alkoxy groups). |
Contribution to the Development of Pyrazole-based Ligands in Transition Metal Catalysis
The pyrazole nucleus is a well-established component in the design of ligands for transition metal complexes. researchgate.net The two nitrogen atoms in the pyrazole ring can coordinate with metal centers, making pyrazole-containing molecules effective ligands in catalysis. While research on this compound for this specific application is emerging, its structural features make it a promising candidate for ligand development.
The synthesis of functionalized pyrazoles is often achieved through transition-metal-catalyzed C-H functionalization, a process that provides direct access to a variety of derivatives in a single step. nih.govrsc.org The N2 nitrogen of the pyrazole ring can act as a directing group, guiding the regioselectivity of these C-H functionalization reactions. researchgate.net The bromine atom in this compound can be a crucial handle for subsequent metal-catalyzed cross-coupling reactions, allowing for the introduction of additional coordinating groups to create multidentate ligands. These tailored ligands can then be used to modulate the electronic and steric properties of a metal catalyst, influencing its activity, selectivity, and stability in various chemical transformations. nih.govmdpi.com
Integration into Agrochemical Research as a Scaffold Precursor
The pyrazole scaffold is of significant interest in the agrochemical industry, forming the core of numerous fungicides, insecticides, and herbicides. ccspublishing.org.cn Pyrazole derivatives have demonstrated broad-spectrum biological activities, leading to the development of several commercial pesticides. nih.gov
This compound serves as a valuable precursor for new agrochemicals due to its key structural motifs. Research has shown that the introduction of a benzyl group on the pyrazole ring can be important for insecticidal activity. Furthermore, the presence of a halogen, such as bromine, on the pyrazole ring is a common feature in many potent insecticides. nih.govmdpi.com For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a critical intermediate in the synthesis of insecticides that act by modulating ryanodine (B192298) receptors, which regulate calcium ions in insect cells. The structural elements of this compound make it an ideal starting point for the synthesis of novel pesticide candidates targeting such biological pathways. nih.gov
Exploration as a Scaffold in Medicinal Chemistry for Diverse Compound Libraries
In medicinal chemistry, the pyrazole ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds and approved drugs. nih.gov Its stable aromatic nature and ability to participate in hydrogen bonding make it a desirable core structure for drug design. This compound provides a robust and versatile framework for the generation of diverse compound libraries aimed at discovering new therapeutic agents. biosynth.com
The compound's three key components—the pyrazole core, the benzyl group, and the bromo substituent—can be systematically modified. The bromine atom, in particular, allows for diversification through various coupling reactions, enabling the exploration of a vast chemical space. This approach is fundamental in modern drug discovery, where large libraries of related compounds are synthesized and screened for biological activity against various targets.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The pyrazole ring is a versatile component in pharmacophore design.
Key principles include:
Hydrogen Bonding: The sp2-hybridized nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor, while an N-H group (if present) can be a hydrogen bond donor.
Aromatic Interactions: The planar, aromatic pyrazole ring can engage in π-π stacking or other hydrophobic interactions with aromatic residues in a protein's binding site.
Structural Rigidity: The pyrazole ring provides a rigid scaffold that helps to position appended functional groups in a defined orientation, reducing the entropic penalty upon binding to a target.
Substitution Vector: The various positions on the pyrazole ring (N1, C3, C4, C5) provide distinct vectors for substitution, allowing chemists to fine-tune the molecule's shape, polarity, and functionality to achieve specific interactions with a biological target.
Table 2: Pharmacophoric Roles of Pyrazole Substituents
| Position | Substituent Type | Potential Interaction |
|---|---|---|
| N1 (e.g., Benzyl group) | Large, hydrophobic groups | Fills hydrophobic pockets; influences overall conformation. |
| C3 (e.g., Bromo group) | Halogen atom or site for coupling | Can form halogen bonds; acts as a synthetic handle for introducing other groups. |
| C4 | Various functional groups | Can be modified to probe the shape and electrostatic environment of a binding site. |
| C5 | Various functional groups | Allows for further modulation of steric and electronic properties. |
The 1-benzyl-pyrazole scaffold has been successfully employed in the rational design of ligands for specific biological targets, particularly protein kinases. Kinases are a major class of drug targets, and inhibitors often feature heterocyclic scaffolds like pyrazole.
For example, researchers have designed and synthesized a series of 1-benzyl-1H-pyrazole derivatives as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a target involved in cellular necrosis. nih.gov In this work, the 1-benzyl-pyrazole core was used as the starting point, and structure-activity relationship (SAR) studies were conducted by synthesizing various analogues to identify potent binders. nih.gov The design process involves using the pyrazole as a central scaffold to orient substituents that can form key interactions—such as hydrogen bonds and hydrophobic contacts—with specific amino acid residues within the kinase's ATP-binding pocket. Molecular docking studies are often used to visualize these potential binding modes and guide the design of new derivatives with improved affinity for the target protein. nih.gov
Concluding Perspectives and Future Research Directions
Unexplored Reactivity Pathways and Synthetic Opportunities
The bromine atom at the C3-position and the activated C4 and C5 positions of the pyrazole (B372694) ring, along with the benzyl (B1604629) group at the N1-position, offer a rich tapestry for chemical transformations. While foundational reactions are understood, numerous modern synthetic methodologies remain to be applied to this scaffold, promising access to novel chemical space.
Transition-Metal Catalyzed Cross-Coupling Reactions: The C-Br bond is a prime handle for a variety of palladium-catalyzed cross-coupling reactions. While Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are conceptually applicable, their systematic exploration with a diverse range of coupling partners would be highly valuable. wikipedia.org The influence of ligand and reaction conditions on the efficiency and selectivity of these reactions with 1-benzyl-3-bromo-1H-pyrazole warrants detailed investigation. Such studies could lead to the synthesis of a broad library of 3-aryl, 3-alkynyl, and 3-amino pyrazole derivatives, respectively.
C-H Activation and Functionalization: Direct C-H activation presents an atom-economical approach to functionalize the pyrazole core. Research into palladium-catalyzed C-H allylation and benzylation at the C5 position, a known reactive site in other pyrazole systems, could provide a direct route to more complex molecules. nih.gov Furthermore, investigating the potential for C-H activation at the benzyl group could open avenues for novel annulation strategies. rsc.org
Photoredox Catalysis: The application of visible-light-mediated photoredox catalysis to this compound is a largely unexplored frontier. This technology could enable novel transformations, such as radical additions and couplings, under mild reaction conditions, potentially offering unique reactivity patterns not achievable through traditional thermal methods.
Cycloaddition Reactions: The pyrazole ring can participate in various cycloaddition reactions. Exploring [3+2] cycloadditions with in-situ generated diazo compounds could lead to the formation of fused heterocyclic systems. medicaljournalshouse.com
| Reaction Type | Potential Coupling Partner/Reagent | Expected Product |
| Suzuki-Miyaura Coupling | Arylboronic acids/esters | 1-Benzyl-3-aryl-1H-pyrazoles |
| Sonogashira Coupling | Terminal alkynes | 1-Benzyl-3-alkynyl-1H-pyrazoles |
| Buchwald-Hartwig Amination | Primary/secondary amines | 1-Benzyl-3-amino-1H-pyrazoles |
| C-H Allylation/Benzylation | Allylic/benzylic carbonates | 1-Benzyl-5-allyl/benzyl-3-bromo-1H-pyrazoles |
| Photoredox-mediated reactions | Alkenes, alkynes, etc. | Novel functionalized pyrazoles |
Advancements in Asymmetric Synthesis of Chiral Analogues
The introduction of chirality into the this compound framework would be of significant interest for applications in medicinal chemistry and materials science. While the parent molecule is achiral, derivatization can readily introduce stereocenters.
Organocatalytic Asymmetric Synthesis: The use of chiral organocatalysts, such as bifunctional thioureas or squaramides, for asymmetric transformations of pyrazole derivatives has shown great promise. galchimia.comthieme-connect.com These catalysts could be employed in Michael additions of pronucleophiles to derivatives of this compound bearing an electrophilic center, or in asymmetric functionalization of the pyrazole core itself.
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have emerged as powerful catalysts for a variety of asymmetric reactions. rsc.org Their application to the synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones from pyrazol-5-amines suggests their potential for constructing complex chiral scaffolds from derivatives of this compound.
Chiral Resolution: For racemic mixtures of chiral derivatives, chiral resolution via techniques like supercritical fluid chromatography (SFC) using appropriate chiral stationary phases presents a viable method for obtaining enantiomerically pure compounds. chromatographyonline.comwikipedia.org
Development of Novel Derivatization Strategies and Functionalizations
Beyond simple cross-coupling reactions, a multitude of derivatization strategies can be envisioned for this compound, leading to a diverse array of functionalized molecules and fused heterocyclic systems.
Synthesis of Pyrazole-Fused Heterocycles: The pyrazole nucleus can serve as a building block for the synthesis of more complex heterocyclic systems. For instance, derivatives of this compound could be utilized in condensation reactions to form pyrazolopyrimidines, pyrazolylisoxazoles, and other fused ring systems. mdpi.com
Metal-Catalyzed Derivatization: Palladium-catalyzed intramolecular C–H activation and C–S bond formation could be explored to synthesize pyrazolo[5,1-b]benzothiazoles from appropriately substituted precursors derived from this compound. nih.gov
Halogenation Reactions: While the starting material is brominated, further selective halogenation at other positions of the pyrazole ring could be achieved using various halogenating agents, providing handles for subsequent functionalization. researchgate.netbeilstein-archives.org
| Derivatization Strategy | Reagents/Conditions | Potential Products |
| Fused Heterocycle Synthesis | Hydrazine (B178648), hydroxylamine, guanidine | Bipyrazoles, pyrazolylisoxazoles, pyrazolylpyrimidines |
| Intramolecular C-H/C-S Coupling | Palladium catalysis | Pyrazolo[5,1-b]benzothiazoles |
| Further Halogenation | N-halosuccinimides (NCS, NBS, NIS) | Di-halogenated 1-benzyl-1H-pyrazoles |
Interdisciplinary Research Opportunities in Materials Science and Chemical Biology (conceptual)
The structural features of this compound and its derivatives suggest potential applications in both materials science and chemical biology.
Materials Science: The pyrazole scaffold is a component of some fluorescent dyes. iucr.org By strategic derivatization of this compound, for example through the introduction of extended π-conjugated systems via cross-coupling reactions, it is conceivable to develop novel fluorescent probes for bioimaging applications. Furthermore, the incorporation of such pyrazole derivatives into organic light-emitting diode (OLED) materials could be explored, leveraging their potential electronic properties.
Chemical Biology: Pyrazole derivatives are known to exhibit a wide range of biological activities, including acting as kinase inhibitors. nih.gov The this compound scaffold could serve as a starting point for the design and synthesis of novel enzyme inhibitors. For instance, libraries of derivatives could be screened against various kinases or other biologically relevant targets. The development of pyrazole-based compounds as multi-target agents for diseases like diabetes, Alzheimer's, and arthritis is also an emerging area of research. nih.gov
Green Chemistry Approaches to the Synthesis and Transformation of this compound
The principles of green chemistry are increasingly important in modern chemical synthesis. Applying these principles to the synthesis and transformation of this compound can lead to more sustainable and environmentally friendly processes.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields and cleaner reactions in shorter timeframes. medicaljournalshouse.comconnectjournals.comresearchgate.netdergipark.org.trmdpi.com The application of microwave-assisted synthesis to the preparation and derivatization of this compound is a promising avenue for process intensification.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. rsc.orggalchimia.commdpi.comnih.govrsc.org Developing flow-based methods for the synthesis and functionalization of this compound would represent a significant advancement in the sustainable production of this compound and its derivatives.
Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. Exploring the potential of biocatalysts, such as halogenases and dehalogenases, for the synthesis or modification of this compound could provide novel and environmentally benign synthetic routes. nih.govnih.gov
| Green Chemistry Approach | Key Advantages | Potential Application |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Synthesis and derivatization of this compound |
| Flow Chemistry | Improved safety, scalability, and process control | Continuous production of this compound and its derivatives |
| Biocatalysis | High selectivity, mild conditions, reduced waste | Enantioselective transformations and specific halogenation/dehalogenation |
Q & A
Q. How can researchers optimize the synthesis of 1-Benzyl-3-bromo-1H-pyrazole?
Methodological Answer: The bromination of pyrazole derivatives often requires careful control of reaction conditions. For example, in the synthesis of 3-bromo-1H-pyrazole intermediates, halogenation using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C is effective . To introduce the benzyl group, nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Buchwald-Hartwig amination) can be employed. Ensure inert atmosphere conditions and monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H NMR : Pyrazole protons typically resonate at δ 6.5–8.2 ppm, with splitting patterns indicating substitution (e.g., δ 7.87 for brominated pyrazole in DMSO-d6 ).
- 13C NMR : Look for sp² carbons (100–150 ppm) and bromine-induced deshielding (e.g., C-Br at ~110–120 ppm ).
- IR : Confirm C-Br stretching (~550–650 cm⁻¹) and C=N absorption (~1450–1600 cm⁻¹) . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
Q. How should this compound be stored to ensure stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Moisture-sensitive brominated heterocycles may degrade via hydrolysis; periodic NMR analysis (e.g., monitoring δ 7.8–8.2 ppm for pyrazole integrity) is advised .
Q. What initial biological assays are suitable for evaluating its bioactivity?
Methodological Answer: Screen for antimicrobial activity using broth microdilution (MIC assays against Gram+/Gram– bacteria). For anticancer potential, employ MTT assays on cell lines (e.g., HeLa, MCF-7), referencing pyrazole derivatives' known anti-tumoral activity .
Advanced Research Questions
Q. How can regiochemical control be achieved during benzylation and bromination?
Methodological Answer: Regioselectivity in pyrazole functionalization depends on electronic and steric factors. For bromination at C3, use directing groups (e.g., methyl at C5 in 4-bromo-1,3,5-trimethyl-1H-pyrazole ). Benzylation at N1 is favored in polar solvents (e.g., DMF) due to the nucleophilic N-H site. Computational modeling (DFT) of charge distribution can predict reactivity .
Q. How to resolve contradictory spectral data (e.g., unexpected NMR signals)?
Methodological Answer: Ambiguous signals may arise from rotamers or impurities. Use 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, in spiro-pyrazole derivatives, NOESY correlations confirmed spatial proximity of aromatic protons . Cross-check with X-ray crystallography (e.g., C=O at 189.2 ppm in 13C NMR matched crystallographic data ).
Q. What mechanistic insights explain the stability of this compound under acidic conditions?
Methodological Answer: Pyrazole rings are inherently stable due to aromaticity. Bromine’s electron-withdrawing effect reduces basicity at N1, minimizing protonation. Conduct pH-dependent stability studies (1H NMR in D₂O/CD₃OD mixtures) and compare degradation products with synthetic standards .
Q. How does crystallographic analysis inform structure-activity relationships (SAR)?
Methodological Answer: Single-crystal X-ray diffraction reveals bond angles and packing motifs critical for bioactivity. For example, in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the planar pyrazole ring and carbonyl orientation correlated with anti-bacterial activity . Use Mercury software to analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) .
Q. How to address inconsistent biological activity across studies?
Methodological Answer: Contradictions may arise from assay conditions (e.g., serum concentration, cell passage number). Standardize protocols using CLSI guidelines for antimicrobial tests . For cytotoxicity, compare IC₅₀ values across multiple cell lines and validate via apoptosis markers (Annexin V/PI flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
